3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, (3R)-1-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)-3-piperidinyl methyl ester, (4S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRL-42723 involves multiple steps, starting with the preparation of the pyridine ring and the subsequent introduction of the nitrophenyl and piperidinyl methyl ester groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of CRL-42723 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
CRL-42723 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
CRL-42723 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CRL-42723 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
CRL-42723 can be compared with other similar compounds, such as:
3,5-Pyridinedicarboxylic acid derivatives: These compounds share a similar pyridine ring structure and may exhibit comparable chemical properties.
Nitrophenyl compounds: These compounds contain a nitrophenyl group and may undergo similar chemical reactions.
Piperidinyl methyl esters: These compounds have a piperidinyl methyl ester moiety and may have similar biological activities.
Properties
CAS No. |
256384-04-0 |
---|---|
Molecular Formula |
C29H33ClN4O8S |
Molecular Weight |
633.1 g/mol |
IUPAC Name |
5-O-[(3R)-1-[2-[(4-chlorophenyl)sulfonylamino]ethyl]piperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H33ClN4O8S/c1-18-25(28(35)41-3)27(20-6-4-7-22(16-20)34(37)38)26(19(2)32-18)29(36)42-23-8-5-14-33(17-23)15-13-31-43(39,40)24-11-9-21(30)10-12-24/h4,6-7,9-12,16,23,27,31-32H,5,8,13-15,17H2,1-3H3/t23-,27+/m1/s1 |
InChI Key |
KXMTZJRSRNGQDG-KCWPFWIISA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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